4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one
Overview
Description
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a chlorophenyl group and a methyl group attached to a pyrrolidinone ring
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
Related compounds such as paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
These properties include factors such as solubility, stability, permeability, and metabolic stability .
Result of Action
Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that this compound may have antioxidant properties, protecting cells from oxidative stress.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions enhance the antioxidant defense system, reducing oxidative damage in cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its protective effects on cellular function, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may cause toxic or adverse effects, including behavioral changes and impaired motor function . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to modulate the hexosamine biosynthetic pathway, which is crucial for cellular metabolism and energy balance . These interactions suggest that the compound may influence various metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the brain, where it exerts its neuroprotective effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. It has been found to target the nucleus and mitochondria, where it modulates gene expression and mitochondrial function . These targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates and undergoes [2+2] cycloaddition reactions.
4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent and in the preparation of antimicrobial and antitumor agents.
Uniqueness
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBMJSSMWCTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494289-57-4 | |
Record name | 4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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